molecular formula C11H14N4O5 B12387637 9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one

9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one

Cat. No.: B12387637
M. Wt: 282.25 g/mol
InChI Key: IZDKLIPLXAIBNF-YIQHPNPHSA-N
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Description

9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one is a complex organic compound that belongs to the class of purine nucleosides This compound is characterized by its unique structure, which includes a purine base attached to a ribosyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a purine derivative with a ribose sugar under acidic conditions, followed by selective protection and deprotection steps to yield the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound often employs large-scale organic synthesis techniques. These methods are optimized for high yield and purity, involving the use of advanced catalytic processes and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. It can inhibit or activate these enzymes, leading to changes in cellular processes. The pathways involved include the regulation of DNA and RNA synthesis, as well as the modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one apart is its specific configuration and the presence of unique functional groups that confer distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a compound of significant interest in various fields of research .

Properties

Molecular Formula

C11H14N4O5

Molecular Weight

282.25 g/mol

IUPAC Name

9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C11H14N4O5/c1-11(19)7(17)5(2-16)20-10(11)15-4-14-6-8(15)12-3-13-9(6)18/h3-5,7,10,16-17,19H,2H2,1H3,(H,12,13,18)/t5-,7?,10-,11+/m1/s1

InChI Key

IZDKLIPLXAIBNF-YIQHPNPHSA-N

Isomeric SMILES

C[C@]1([C@@H](O[C@@H](C1O)CO)N2C=NC3=C2N=CNC3=O)O

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O)O

Origin of Product

United States

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